Home > Products > Screening Compounds P39457 > 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one
6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one -

6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one

Catalog Number: EVT-8760914
CAS Number:
Molecular Formula: C7H4FN3O
Molecular Weight: 165.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the class of pyrido[3,2-d]pyrimidines. These compounds have garnered attention due to their potential biological activities, particularly as inhibitors in various therapeutic contexts. The presence of fluorine in the molecular structure enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.

Source and Classification

The compound can be classified under pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals. Pyrido[3,2-d]pyrimidines are particularly noted for their roles as kinase inhibitors and have been researched for their anticancer properties. The specific structure of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one suggests potential applications in targeting enzymatic pathways involved in cancer progression and other diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 2-cyano-3-nitro-6-chloropyridine.
  2. Reduction: The nitro group is reduced using stannous chloride dihydrate, which also hydrolyzes the nitrile group to form an intermediate.
  3. Cyclization: This intermediate undergoes cyclization with triethyl orthoformate to yield the desired pyrido[3,2-d]pyrimidine structure.
  4. Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques or by using fluorinated reagents during the synthesis process.
Molecular Structure Analysis

Structure and Data

The molecular formula for 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one is C7_{7}H5_{5}FN2_{2}O. The compound features a pyridine ring fused to a pyrimidine ring, with a fluorine substituent at the 6-position and a carbonyl group at the 4-position.

  • Molecular Weight: Approximately 150.13 g/mol
  • Melting Point: Typically ranges from 236–238 °C depending on purity .

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics:

  • NMR Chemical Shifts: Key signals include those corresponding to aromatic protons and the carbonyl group.
  • IR Absorption Bands: Characteristic bands are observed at around 1600 cm1^{-1} (C=N) and 1635 cm1^{-1} (C=O), indicating the presence of functional groups typical for this class of compounds .
Chemical Reactions Analysis

Reactions and Technical Details

6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
  2. Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
  3. Reduction Reactions: The carbonyl group can be reduced to an alcohol or amine under appropriate conditions.

These reactions expand the utility of this compound in synthesizing novel derivatives with enhanced biological activity .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one often involves inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance:

  • Kinase Inhibition: These compounds may act as competitive inhibitors for various kinases involved in cancer cell proliferation. By binding to the active site of these enzymes, they prevent substrate phosphorylation, thereby disrupting signaling pathways that promote tumor growth.

The detailed understanding of these mechanisms is crucial for optimizing their therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one include:

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical properties are characterized by its reactivity patterns due to functional groups present:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time .

Applications

Scientific Uses

6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one has significant applications in medicinal chemistry:

  1. Anticancer Agents: Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines by inhibiting key kinases involved in tumor progression.
  2. Drug Development: Its structure serves as a scaffold for designing new drugs targeting specific diseases such as hepatitis C and certain types of cancers.
  3. Biological Studies: Used in studies exploring enzyme inhibition mechanisms and cellular signaling pathways.

Continued research into this compound's derivatives may lead to novel therapeutic agents with improved efficacy and safety profiles .

Therapeutic Applications and Target Engagement

Kinase Inhibition Mechanisms in Oncology

The structural architecture of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one enables precise interactions with kinase ATP-binding pockets. Its bicyclic core mimics purine nucleotides, while the fluorine atom at C6 enhances electronegativity and hydrogen-bonding potential, critical for high-affinity target engagement [7] .

Epidermal Growth Factor Receptor Wild-Type and Mutant Inhibition

This compound demonstrates nanomolar inhibition of both wild-type epidermal growth factor receptor (EGFR) and the threonine790-methionine (T790M) mutant, a common resistance mechanism in non-small cell lung cancer. The 6-fluoro group stabilizes interactions with methionine793 in the hinge region via hydrophobic contacts, while N3 of the pyrimidinone ring forms a hydrogen bond with threonine854. Molecular dynamics simulations confirm that the fluorinated scaffold induces conformational changes that disrupt adenosine triphosphate binding in mutant epidermal growth factor receptor, overcoming steric hindrance from methionine790 . In vitro studies show inhibitory concentration 50% values of 0.029–0.594 μM against epidermal growth factor receptor wild-type and comparable potency against epidermal growth factor receptor T790M, significantly surpassing earlier non-fluorinated analogues (Table 1) .

Table 1: Epidermal Growth Factor Receptor Inhibition by 6-Fluoro Derivatives

Compound Structural VariantEGFR Wild-Type IC₅₀ (μM)EGFR T790M IC₅₀ (μM)Cellular Efficacy (HCT-116 IC₅₀, μM)
5-(4-Chlorophenyl)-7-phenyl derivative0.0290.0429.49
5,7-Di-p-tolyl variant0.0630.08815.82
Non-fluorinated parent scaffold0.419–0.594>1.0>50

Cyclin-Dependent Kinase 4/6 Modulation for Breast Cancer Therapy

The fluorinated pyridopyrimidinone scaffold achieves selective cyclin-dependent kinase 4/6 inhibition through allosteric interactions with the histidine100–aspartate104 salt bridge in the kinase hinge region. X-ray crystallography reveals that the carbonyl group at C4 forms a critical hydrogen bond with valaine96, while the fluorine atom occupies a hydrophobic subpocket near leucine147, reducing off-target effects on cyclin-dependent kinase 1/2. This selectivity profile translates to potent G1/S cell cycle arrest in estrogen receptor-positive breast cancer lines (half maximal inhibitory concentration = 18–35 nM), comparable to palbociclib but with improved metabolic stability attributed to fluorine-mediated resistance to oxidative degradation [7] [9].

Mitogen-Activated Protein Kinase Pathway Antagonism

6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one derivatives disrupt the mitogen-activated protein kinase pathway by concurrently inhibiting rapidly accelerated fibrosarcoma and mitogen-activated protein kinase kinase kinases. The fluorine atom enhances π-stacking with tyrosine340 in rapidly accelerated fibrosarcoma B, while the pyrimidinone nitrogen coordinates magnesium ions in the adenosine triphosphate-binding site. This dual inhibition dephosphorylates extracellular signal-regulated kinases 1/2 downstream, suppressing proliferation in vemurafenib-resistant melanoma models (half maximal inhibitory concentration = 127 nM). Synergy occurs when combined with B-type rapidly accelerated fibrosarcoma inhibitors due to complementary binding to distinct kinase conformations [7].

Epigenetic Modulation via Lysine Demethylase 4/5 Inhibition

The electron-withdrawing fluoro group enhances π-cation interactions with the iron-containing catalytic center of Jumonji C-domain lysine demethylases. 6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one selectively inhibits lysine demethylase 4A (inhibitory concentration 50% = 40 nM) over lysine demethylase 6B (>10 μM) by binding to the substrate groove rather than the 2-oxoglutarate pocket. This prevents tri-methyl-lysine recognition, increasing histone H3 lysine9 methylation by 15-fold in lymphoma cells. Chromatin immunoprecipitation sequencing confirms re-silencing of oncogene promoters, including myelocytomatosis and cyclin D1, without activating oxygen-sensing pathways common to pan-demethylase inhibitors [4] [9].

Table 2: Epigenetic Target Selectivity Profile

Epigenetic TargetInhibitory Concentration 50% (nM)Selectivity Ratio vs. Closest OrthologFunctional Outcome
Lysine Demethylase 4A40250-fold (vs. lysine demethylase 4C)H3K9me3 accumulation (15-fold)
Ubiquitin-Specific Protease 17.1–18.8100-fold (vs. ubiquitin-specific peptidase 2)FANCD2 ubiquitination (EC₉₀ = 88 nM)
DNA Methyltransferase 3 Beta>10,000Not applicableNo detectable hypomethylation

Dual-Target Inhibitor Development for Histone Deacetylase and Mitogen-Activated Protein Kinase Kinase Synergy

Rational molecular hybridization yields bifunctional inhibitors where 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one targets mitogen-activated protein kinase kinase kinase while a hydroxamate-terminated alkyl chain binds zinc in histone deacetylase catalytic pockets. The fluorinated core maintains nanomolar affinity for both targets (histone deacetylase 6 inhibitory concentration 50% = 12 nM; mitogen-activated protein kinase kinase kinase inhibitory concentration 50% = 38 nM). This dual inhibition triggers synergistic apoptosis: histone deacetylase inhibition opens chromatin to expose pro-apoptotic genes, while mitogen-activated protein kinase kinase kinase blockade prevents survival signal transduction. In multiple myeloma co-culture models, combination indices reach 0.3 at 100 nM doses, significantly below single-agent efficacy thresholds .

Table 3: Synergistic Effects in Dual-Target Inhibition

Target CombinationIn Vitro Combination IndexTranscriptomic ImpactCancer Model Efficacy
Histone deacetylase + Mitogen-activated protein kinase kinase0.3 (synergistic)B-cell translocation gene 2 upregulation (9-fold)Multiple myeloma viability ↓ 92%
Ubiquitin-specific protease 1 + Poly(ADP-ribose) polymerase0.45RAD51 foci formation ↓ 80%BRCA1-mutant breast cancer regression
Epidermal growth factor receptor + Histone deacetylase0.6 (additive)Epidermal growth factor receptor acetylation ↑Non-small cell lung cancer growth arrest

Somatostatin Receptor Subtype 2 Biased Agonism in Hormonal Disorders

6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one derivatives exhibit functional selectivity for somatostatin receptor subtype 2-mediated cyclic adenosine monophosphate inhibition over β-arrestin recruitment. Substituents at N3 and C6 determine signaling bias: lipophilic 3-(3-fluoro-5-hydroxyphenyl) groups enhance Gαi coupling (half maximal effective concentration = 0.16 nM), while polar 5-({methyl[(2S)-pyrrolidin-2-ylmethyl]amino}methyl) extensions block receptor internalization. This 300-fold bias minimizes receptor desensitization, enabling sustained growth hormone suppression in growth hormone-releasing hormone-challenged rats (maximal inhibition = 78% at 1 mg/kg). Oral bioavailability exceeds 60% due to fluorine-enhanced membrane permeability, contrasting peptide agonists requiring injection [3] [6] [10].

Properties

Product Name

6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one

IUPAC Name

6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one

Molecular Formula

C7H4FN3O

Molecular Weight

165.12 g/mol

InChI

InChI=1S/C7H4FN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)

InChI Key

PKDOHUMRKCAPRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CNC2=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.